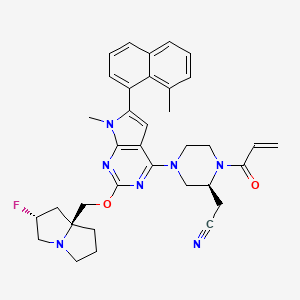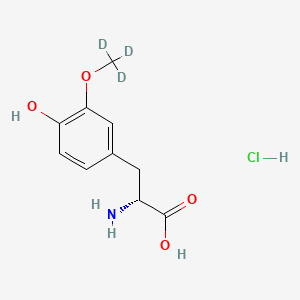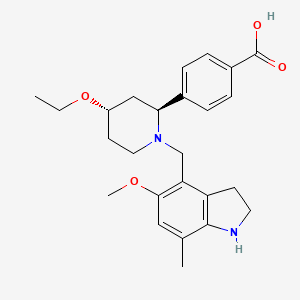
Factor B-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Factor B-IN-2 is a potent inhibitor of complement factor B, which plays a crucial role in the alternative complement pathway of the immune system. This compound has shown significant potential in the research of diseases related to inflammation and immunity, making it a valuable tool in scientific studies .
Preparation Methods
Factor B-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the preparation of a heterocyclic compound, which is then subjected to various reaction conditions to yield this compound. The compound has a molecular weight of 424.53 g/mol and a chemical formula of C25H32N2O4 . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .
Chemical Reactions Analysis
Factor B-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Factor B-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of the alternative complement pathway and to develop new inhibitors for therapeutic purposes.
Biology: It helps in understanding the role of complement factor B in immune responses and inflammation.
Mechanism of Action
Factor B-IN-2 exerts its effects by inhibiting complement factor B, a key component of the alternative complement pathway. This inhibition prevents the activation of C3 convertase, which is essential for the amplification of the complement cascade. By blocking this pathway, this compound reduces inflammation and immune responses associated with various diseases .
Comparison with Similar Compounds
Factor B-IN-2 is unique in its specific inhibition of complement factor B. Similar compounds include:
Iptacopan: Another complement factor B inhibitor used to treat paroxysmal nocturnal hemoglobinuria.
Eculizumab: A monoclonal antibody that inhibits the complement protein C5, used in similar therapeutic contexts.
Compared to these compounds, this compound offers a more targeted approach by specifically inhibiting complement factor B, potentially reducing side effects and improving therapeutic outcomes .
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-2,3-dihydro-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C25H32N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-8,13,19,22,26H,4,9-12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1 |
InChI Key |
DWGHKBIUOLDQND-UGKGYDQZSA-N |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3CCN4)C)OC |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3CCN4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
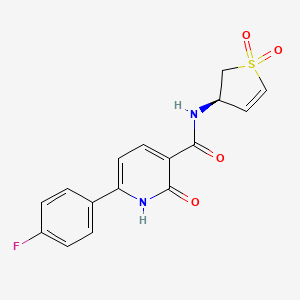
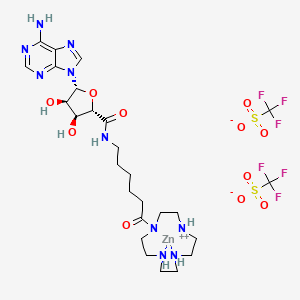
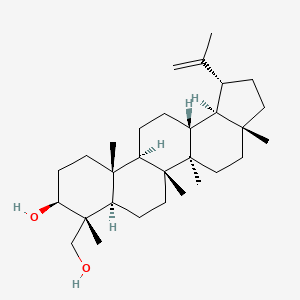
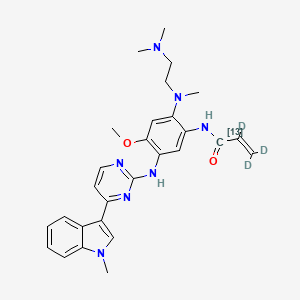
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
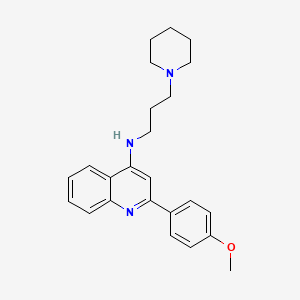

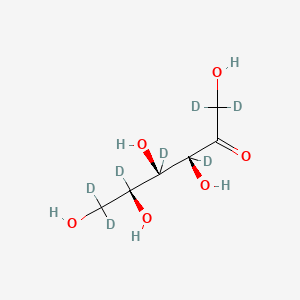
![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15140372.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)
